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Introduction

This technical guide provides a comprehensive overview of the discovery, biogenesis
(synthesis), and functional role of microRNA-155 (miR-155). Initial searches for "MS154" did
not yield a specific molecule; however, extensive literature exists for the closely related and
highly significant microRNA, miR-155, as well as the survivin suppressant YM155. This guide
will focus on miR-155, a key regulator in numerous physiological and pathological processes,
including inflammation, immunity, and cancer.[1][2] MiR-155's intricate involvement in various
signaling pathways makes it a subject of intense research and a potential therapeutic target.[3]

[4]

Discovery of miR-155

The discovery of miR-155 is rooted in early cancer research. The gene encoding miR-155,
initially known as the B-cell Integration Cluster (BIC), was first identified as a common retroviral
integration site in avian leukosis virus-induced B-cell lymphomas.[5] This integration led to the
transcriptional activation of the gene.[1] Later, it was discovered that this locus did not encode
a protein but rather a non-coding RNA that harbors the mature miR-155 sequence.[5] This
finding was a crucial step in understanding the role of non-coding RNAs in cancer biology. The
human homolog of the BIC gene, MIR155HG, is located on chromosome 21 and is transcribed
into a long primary miRNA transcript (pri-miR-155) from which the mature miR-155 is
processed.[1][6]
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Biogenesis of miR-155 (Synthesis)

The "synthesis" of miR-155 follows the canonical microRNA biogenesis pathway, a multi-step
process involving both nuclear and cytoplasmic enzymatic activities.[6][7]

e Transcription: The MIR155 host gene (MIR155HG) is transcribed by RNA polymerase Il into
a primary transcript called pri-miR-155. This transcript is capped and polyadenylated.[1][7]

¢ Nuclear Processing: In the nucleus, the pri-miR-155 is recognized and cleaved by the
microprocessor complex, which consists of the RNase Il enzyme Drosha and its partner,
DiGeorge syndrome critical region 8 (DGCRS8). This cleavage event releases a ~65
nucleotide precursor miRNA (pre-miR-155) with a characteristic hairpin structure.[1][7]

e Nuclear Export: The pre-miR-155 is then exported from the nucleus to the cytoplasm by the
transport protein Exportin-5, a process that is dependent on Ran-GTP.[7]

e Cytoplasmic Processing: In the cytoplasm, the pre-miR-155 is further processed by another
RNase Il enzyme called Dicer. Dicer cleaves the terminal loop of the pre-miR-155 hairpin to
generate a mature ~22 nucleotide miRNA duplex.[7]

o RISC Loading: This duplex is then loaded into the RNA-induced silencing complex (RISC),
where one strand (the passenger strand, often designated with a *) is typically degraded,
while the other strand (the guide strand, mature miR-155) is retained.[7] The mature miR-155
within the RISC complex then guides it to target messenger RNAs (mMRNAS) to regulate their
expression.[7]
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Figure 1. Biogenesis pathway of miR-155.
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Quantitative Data on miR-155 Expression and
Activity

The expression levels of miR-155 are tightly regulated and vary significantly across different
cell types and conditions. Its dysregulation is a hallmark of many diseases.

. Change in
. CelllTissue )
Condition miR-155 Method Reference
Type .
Expression
Ectopic ~1000-fold
_ HEK293T cells . gRT-PCR [8]
Expression overexpression
. , Significantly
Trisomy 21 Fibroblasts gRT-PCR [9]
overexpressed
] ] In situ
Rheumatoid Synovial Upregulated vs. o
N N hybridization, [10]
Arthritis macrophages osteoarthritis
gRT-PCR
Burkitt's Significantly
Blood samples gRT-PCR [11]
Lymphoma upregulated
Invasive breast Frequently ]
Breast Cancer ) Microarray [12][13]
cancer tissues elevated
Diabetic Sciatic nerves of  Significantly
, qRT-PCR [14]
Neuropathy db/db mice suppressed
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Effect of miR-

155
Target Gene Cell Line . Method Reference
Overexpressio
n
NMuMG Reduced protein
RhoA S Western Blot [12][15]
epithelial cells level
Significantly .
AGTR1 (1166A Luciferase
HEK?293 cells reduced 9]
allele) Reporter Assay

luciferase activity

Downregulated
RA PB and SF
SHIP-1 MRNA gRT-PCR [10]
CD14+ cells ]
expression

0.3-fold reduction
ZFP36 HEK293T cells ) ) Western Blot [16]
in protein level

0.5 to 0.8-fold
DUSP14 HEK293T cells reduction in Western Blot [16]

protein level

Key Signaling Pathways Regulated by miR-155

MiR-155 is a central node in several critical signaling pathways, often acting as a master
regulator of cellular responses.

TGF-B/Smad Signaling Pathway

Transforming growth factor-beta (TGF-[3) is a pleiotropic cytokine that regulates cell growth,
differentiation, and apoptosis. MiR-155 is a direct transcriptional target of the TGF-3/Smad
pathway.[13] TGF-P induces the expression of miR-155 through the transcription factor Smad4.
[12][15][17] In turn, miR-155 can target and repress the expression of RhoA, a small GTPase
involved in cytoskeletal organization, thereby contributing to TGF-B-induced epithelial-
mesenchymal transition (EMT) and cell migration.[12][13][15] Additionally, miR-155 has been
shown to target SMADS5, another key component of the TGF-[3 superfamily signaling, creating a
feedback loop that can impact lymphomagenesis.[18]

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.tandfonline.com/doi/abs/10.1128/MCB.00941-08
https://pubmed.ncbi.nlm.nih.gov/18794355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1950808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3131377/
https://www.researchgate.net/figure/alidation-of-miR-155-targets-on-transcript-and-protein-level-A-Quantification-of_fig1_236836476
https://www.researchgate.net/figure/alidation-of-miR-155-targets-on-transcript-and-protein-level-A-Quantification-of_fig1_236836476
https://pmc.ncbi.nlm.nih.gov/articles/PMC2573297/
https://www.tandfonline.com/doi/abs/10.1128/MCB.00941-08
https://pubmed.ncbi.nlm.nih.gov/18794355/
https://www.mdpi.com/1422-0067/19/7/1901
https://www.tandfonline.com/doi/abs/10.1128/MCB.00941-08
https://pmc.ncbi.nlm.nih.gov/articles/PMC2573297/
https://pubmed.ncbi.nlm.nih.gov/18794355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2840369/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

TGF-B Receptor

hosphorylation

Smad2/3 Smad4

.

Smad2/3/4 Complex

ranscription
Activation

MIR155HG Gene

fiogenesis

miR-155

epression

RhoA mRNA

!

RhoA Protein

Epithelial-Mesenchymal
Transition (EMT)

Click to download full resolution via product page

Figure 2. Role of miR-155 in the TGF-f3 signaling pathway.
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PI3BK/AKT/NF-kB Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation,
and metabolism. The transcription factor NF-kB is a key player in inflammatory responses.
MiR-155 is involved in a complex feedback loop with the NF-kB pathway.[19] Inflammatory
stimuli can activate NF-kB, which in turn upregulates the expression of miR-155.[4] MiR-155
can then target negative regulators of the PI3K/AKT pathway, such as SHIP1, leading to
sustained AKT activation and further amplification of NF-kB signaling.[6][11] This positive
feedback loop is critical in modulating the intensity and duration of inflammatory responses.[19]
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Figure 3. MiR-155 in the PI3K/AKT/NF-kB signaling pathway.
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MAPKI/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that
regulate a wide range of cellular processes, including proliferation, differentiation, and stress
responses. The ERK pathway is one of the major MAPK pathways. MiR-155 has been shown
to be involved in the regulation of the ERK/MAPK signaling pathway.[20] In some contexts,
miR-155 can downregulate components of the MAPK pathway, thereby inhibiting cell
proliferation.[20] For instance, in lupus nephritis, miR-155 suppresses mesangial cell
proliferation by inhibiting the CXCR5-ERK signaling pathway.[20] Conversely, in breast cancer
cells, miR-155 expression can lead to enhanced MAPK signaling, promoting tumorigenesis.[21]
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Figure 4. MiR-155 interaction with the MAPK/ERK signaling pathway.
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Experimental Protocols

Studying the function of miR-155 involves a variety of molecular and cellular biology
techniques. Below are outlines of key experimental protocols.

Quantification of miR-155 Expression by qRT-PCR

This protocol is used to measure the levels of mature miR-155 in a given sample.

RNA Extraction: Isolate total RNA, including small RNAs, from cells or tissues using a
suitable kit (e.g., miReasy Kit).[8]

Reverse Transcription (RT): Synthesize cDNA from the mature miR-155 using a specific
stem-loop RT primer. This is a crucial step for the specific reverse transcription of the small
mature miRNA.

Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the mature miR-
155 sequence and a universal reverse primer that binds to the stem-loop primer sequence.
Use a TagMan probe for enhanced specificity and quantification.[8]

Data Analysis: Normalize the cycle threshold (Ct) values of miR-155 to an endogenous
control (e.g., a small nuclear RNA like RNU6B).[8] Calculate the relative expression using
the AACt method.[22]

Functional Analysis using miR-155 Mimics and
Inhibitors

These experiments are designed to investigate the effects of overexpressing or inhibiting miR-
155 on cellular processes.

e Cell Culture and Transfection: Culture the cells of interest to an appropriate confluency.
Transfect the cells with either a synthetic miR-155 mimic (a double-stranded RNA that
mimics the mature miR-155) or a miR-155 inhibitor (a single-stranded RNA that binds to and
inhibits endogenous miR-155) using a suitable transfection reagent.[10] Include appropriate
negative controls.
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e Phenotypic Assays: After a suitable incubation period (e.g., 24-72 hours), perform phenotypic
assays such as cell proliferation assays (e.g., crystal violet staining), migration assays (e.g.,
transwell assay), or apoptosis assays (e.g., flow cytometry with Annexin V staining).[21]

o Target Gene Expression Analysis: Harvest cells for RNA or protein extraction to analyze the
expression of predicted miR-155 target genes by qRT-PCR or Western blotting, respectively.

Target Validation using Luciferase Reporter Assay

This assay is used to determine if a gene is a direct target of miR-155.

o Construct Preparation: Clone the 3' untranslated region (3' UTR) of the putative target gene
downstream of a luciferase reporter gene in a suitable vector. Create a mutant construct
where the predicted miR-155 binding site in the 3' UTR is altered.[9]

o Co-transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter construct
(wild-type or mutant) and either a miR-155 expression vector or a negative control vector.[10]
Also, co-transfect a Renilla luciferase vector for normalization of transfection efficiency.

o Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla
luciferase activities using a dual-luciferase assay system.[9]

» Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A
significant decrease in luciferase activity in the presence of miR-155 with the wild-type 3'
UTR construct, but not the mutant, indicates direct targeting.[9]
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Figure 5. General experimental workflows for studying miR-155.

Conclusion

MiR-155 is a potent, multifaceted regulator of gene expression with profound implications for
human health and disease. Its discovery and the elucidation of its biogenesis have opened new
avenues for understanding the complex networks that govern cellular function. The intricate
involvement of miR-155 in key signaling pathways such as TGF-f3, PISK/AKT/NF-kB, and
MAPK underscores its importance as a potential diagnostic biomarker and therapeutic target.
The experimental approaches detailed in this guide provide a framework for further
investigation into the diverse roles of miR-155, with the ultimate goal of translating this

fundamental knowledge into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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